Cas no 89033-79-4 (4-(CHLOROMETHYL)-1,2-THIAZOLE)
4-(CHLOROMETHYL)-1,2-THIAZOLE Chemical and Physical Properties
Names and Identifiers
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- 4-(ChloroMethyl)isothiazole
- 4-(CHLOROMETHYL)-1,2-THIAZOLE
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- Inchi: 1S/C4H4ClNS/c5-1-4-2-6-7-3-4/h2-3H,1H2
- InChI Key: PLOSCALOUKVAQO-UHFFFAOYSA-N
- SMILES: S1C=C(CCl)C=N1
Computed Properties
- Exact Mass: 132.9752980g/mol
- Monoisotopic Mass: 132.9752980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 59.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 41.1Ų
4-(CHLOROMETHYL)-1,2-THIAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466170-100mg |
4-(CHLOROMETHYL)-1,2-THIAZOLE |
89033-79-4 | 95%+ | 100mg |
$*** | 2023-05-29 | |
| Chemenu | CM466170-250mg |
4-(CHLOROMETHYL)-1,2-THIAZOLE |
89033-79-4 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM466170-500mg |
4-(CHLOROMETHYL)-1,2-THIAZOLE |
89033-79-4 | 95%+ | 500mg |
$*** | 2023-05-29 | |
| Chemenu | CM466170-1g |
4-(CHLOROMETHYL)-1,2-THIAZOLE |
89033-79-4 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-1264281-50mg |
4-(chloromethyl)-1,2-thiazole |
89033-79-4 | 95.0% | 50mg |
$256.0 | 2023-10-02 | |
| Enamine | EN300-1264281-100mg |
4-(chloromethyl)-1,2-thiazole |
89033-79-4 | 95.0% | 100mg |
$383.0 | 2023-10-02 | |
| Enamine | EN300-1264281-250mg |
4-(chloromethyl)-1,2-thiazole |
89033-79-4 | 95.0% | 250mg |
$546.0 | 2023-10-02 | |
| Enamine | EN300-1264281-500mg |
4-(chloromethyl)-1,2-thiazole |
89033-79-4 | 95.0% | 500mg |
$858.0 | 2023-10-02 | |
| Enamine | EN300-1264281-1000mg |
4-(chloromethyl)-1,2-thiazole |
89033-79-4 | 95.0% | 1000mg |
$1100.0 | 2023-10-02 | |
| Enamine | EN300-1264281-2500mg |
4-(chloromethyl)-1,2-thiazole |
89033-79-4 | 95.0% | 2500mg |
$2155.0 | 2023-10-02 |
4-(CHLOROMETHYL)-1,2-THIAZOLE Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 4-(CHLOROMETHYL)-1,2-THIAZOLE
Introduction to 4-(CHLOROMETHYL)-1,2-thiazole (CAS No. 89033-79-4)
4-(CHLOROMETHYL)-1,2-thiazole, identified by the Chemical Abstracts Service Number (CAS No.) 89033-79-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a structural motif renowned for its broad biological activity and utility in drug development. The presence of a chloromethyl substituent at the 4-position of the thiazole ring introduces unique reactivity, making it a valuable intermediate in synthetic chemistry and a potential precursor for bioactive molecules.
The thiazole core is a six-membered aromatic ring consisting of sulfur and nitrogen atoms, which are positioned at the 1- and 3-positions, respectively. This structural feature imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The chloromethyl group, on the other hand, is an electrophilic handle that can undergo various chemical transformations, including nucleophilic addition reactions, alkylation, and cross-coupling processes. These reactivity patterns make 4-(CHLOROMETHYL)-1,2-thiazole a versatile building block for constructing more complex pharmacophores.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in modulating various biological pathways. Studies have highlighted the potential of thiazole-based compounds as antimicrobial agents, anti-inflammatory drugs, and kinase inhibitors. The chloromethyl functionality in 4-(CHLOROMETHYL)-1,2-thiazole specifically has been exploited in the synthesis of thiazole-containing scaffolds that exhibit inhibitory activity against target enzymes and receptors involved in diseases such as cancer and neurodegeneration.
One of the most compelling aspects of 4-(CHLOROMETHYL)-1,2-thiazole is its role as a precursor in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives that target specific protein-protein interactions or modulate signal transduction pathways. The ability to functionalize the chloromethyl group with diverse substituents allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug design.
Recent advances in computational chemistry have further enhanced the utility of 4-(CHLOROMETHYL)-1,2-thiazole in drug discovery. Molecular modeling studies have identified key structural features within this compound that contribute to its binding affinity for biological targets. These insights have guided the rational design of analogs with improved pharmacokinetic profiles and reduced toxicity. Additionally, high-throughput screening (HTS) campaigns have leveraged libraries containing 4-(CHLOROMETHYL)-1,2-thiazole derivatives to identify lead compounds for further optimization.
The synthetic methodologies for preparing 4-(CHLOROMETHYL)-1,2-thiazole have also seen significant refinement. Modern synthetic routes often employ transition-metal-catalyzed reactions or microwave-assisted processes to achieve high yields and selectivity. These innovations not only streamline the production of the compound but also enable access to previously inaccessible structural motifs. The efficiency of these synthetic strategies has made 4-(CHLOROMETHYL)-1,2-thiazole an attractive choice for both academic researchers and industrial chemists engaged in medicinal chemistry endeavors.
The biological evaluation of 4-(CHLOROMETHYL)-1,2-thiazole and its derivatives has revealed intriguing pharmacological effects. Preclinical studies have demonstrated that certain thiazole-based compounds exhibit potent activity against viral infections by inhibiting key enzymes required for viral replication. Furthermore, these molecules have shown promise in treating inflammatory disorders by modulating cytokine production and immune cell function. Such findings underscore the therapeutic potential of this class of compounds and highlight the importance of continued research into their mechanisms of action.
In conclusion,4-(CHLOROMETHYL)-1,2-thiazole (CAS No. 89033-79-4) is a multifaceted compound with significant applications in pharmaceutical research and drug development. Its unique structural features—comprising a thiazole ring and a chloromethyl substituent—endow it with remarkable chemical reactivity and biological relevance. As our understanding of molecular interactions evolves,4-(CHLOROMETHYL)-1,2-thiazole will undoubtedly continue to play a pivotal role in discovering novel therapeutic agents that address unmet medical needs.
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